(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARYLRSDNWJCJV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163796 | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147769-93-5 | |

| Record name | (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147769-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147769935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF24F0TA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: Synthesis, Properties, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of the antidiabetic drug Repaglinide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and the biological context of its application in the development of Repaglinide. The mechanism of action of Repaglinide is also elucidated to provide a complete picture for drug development professionals.

Chemical Structure and Properties

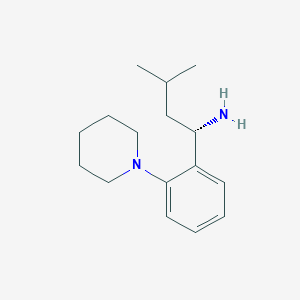

This compound is a molecule characterized by a phenyl ring substituted with a piperidinyl group and a chiral butan-1-amine side chain. The "(S)" designation indicates the stereochemistry at the chiral center of the butan-1-amine moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | [1][2] |

| Molecular Formula | C16H26N2 | [1][2][3] |

| Molecular Weight | 246.39 g/mol | [1][2][3] |

| CAS Number | 147769-93-5 | [1][4] |

| Canonical SMILES | CC(C)C--INVALID-LINK--N | [1][2] |

| Density (Predicted) | 0.990 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 370.5 ± 25.0 °C | [5] |

| pKa (Predicted) | 10.20 ± 0.10 | [5] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

Experimental Protocols for Synthesis

The synthesis of this compound is a multi-step process that is crucial for the large-scale production of Repaglinide.[5][6][7] The following is a representative synthetic workflow based on published literature.

Synthetic Workflow:

Caption: Synthetic workflow for the preparation of the target molecule.

Detailed Methodology:

A common synthetic route starts from 2-fluorobenzonitrile and involves a nucleophilic aromatic substitution, followed by a Grignard reaction and subsequent reduction and resolution.[8][9]

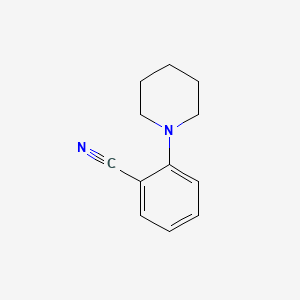

Step 1: Synthesis of 2-(Piperidin-1-yl)benzonitrile

-

Reaction: 2-Fluorobenzonitrile is reacted with an excess of piperidine at elevated temperatures.

-

Procedure: A mixture of 2-fluorobenzonitrile and piperidine is heated under reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC). Upon completion, the excess piperidine is removed by distillation. The resulting residue, containing 2-(piperidin-1-yl)benzonitrile, is then purified, often through crystallization or chromatography.

Step 2: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

-

Reaction: The nitrile group of 2-(piperidin-1-yl)benzonitrile is converted to a ketone via a Grignard reaction with isobutylmagnesium bromide.

-

Procedure: A solution of isobutylmagnesium bromide in an ethereal solvent (such as THF or diethyl ether) is prepared. To this Grignard reagent, a solution of 2-(piperidin-1-yl)benzonitrile is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the addition of an aqueous acidic solution (e.g., ammonium chloride). The organic layer is separated, washed, dried, and concentrated to yield the crude ketone, which can be purified by distillation or chromatography.

Step 3: Synthesis of (±)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

-

Reaction: The ketone is converted to the corresponding racemic amine via reductive amination or direct reduction of an intermediate oxime.

-

Procedure (Reductive Amination): The ketone is reacted with an ammonia source in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.

-

Procedure (via Oxime): The ketone is first reacted with hydroxylamine to form the oxime. The oxime is then reduced to the amine using a reducing agent like NiCl2-NaBH4 or through catalytic hydrogenation, which is considered a more environmentally friendly method.[9]

Step 4: Chiral Resolution of this compound

-

Reaction: The racemic amine is resolved into its enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid or another suitable chiral acid.

-

Procedure: The racemic amine is dissolved in a suitable solvent and treated with a solution of the chiral resolving agent. The diastereomeric salt of the desired (S)-enantiomer will preferentially crystallize out of the solution. The salt is then collected by filtration and treated with a base to liberate the free (S)-amine. The optical purity of the final product is confirmed using chiral HPLC.

Biological Context and Signaling Pathway of Repaglinide

While this compound is a synthetic intermediate, its significance lies in its use for the synthesis of Repaglinide, a potent oral antidiabetic drug.[8][9] Understanding the mechanism of action of Repaglinide is therefore crucial for researchers in drug development. Repaglinide belongs to the meglitinide class of insulin secretagogues and is used to manage type 2 diabetes mellitus.[1][10]

Mechanism of Action of Repaglinide:

Repaglinide lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[6] This action is dependent on the presence of functioning β-cells. The signaling pathway is as follows:

-

Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane.[10]

-

KATP Channel Closure: This binding event leads to the closure of the KATP channels.[6]

-

Membrane Depolarization: The closure of KATP channels prevents the efflux of potassium ions, leading to a depolarization of the β-cell membrane.

-

Calcium Influx: The change in membrane potential causes voltage-gated calcium channels to open, resulting in an influx of calcium ions into the cell.[1]

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[1]

This process is glucose-dependent, meaning that insulin release is diminished at low glucose concentrations, which can reduce the risk of hypoglycemia compared to some other insulin secretagogues.[6]

Signaling Pathway of Repaglinide:

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, indispensable for the synthesis of Repaglinide. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and the essential biological context of its end-product. For researchers and professionals in drug development, a thorough understanding of such key intermediates is fundamental to the innovation and optimization of therapeutic agents. The provided experimental outlines and pathway diagrams serve as a valuable resource for further research and development in the field of antidiabetic therapies.

References

- 1. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 2. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate | CHIMIA [chimia.ch]

- 8. Item - Synthesis of Repaglinide Congeners - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chiral intermediate in the synthesis of the antidiabetic drug Repaglinide. Two primary synthesis routes are detailed: a classical multi-step approach commencing with o-fluorobenzaldehyde and an optimized one-pot process. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for comparative analysis, and includes visual representations of the synthetic routes using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and optimization of synthetic routes for active pharmaceutical ingredients (APIs).

Introduction

This compound is a critical chiral building block in the manufacture of Repaglinide. The stereochemistry at the benzylic position is crucial for the pharmacological activity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic methods for this intermediate is of significant importance. This guide explores two prominent synthetic strategies, highlighting improvements in reaction conditions, yields, and stereochemical control.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been reported in the literature.

Pathway A: Multi-step Synthesis from o-Fluorobenzaldehyde

This classical approach involves a sequence of reactions starting from o-fluorobenzaldehyde, as depicted below. A significant improvement in this pathway is the final reduction step, where catalytic hydrogenation is employed to circumvent the issues of low yield and impurity formation associated with chemical reducing agents like NiCl₂-NaBH₄.[1]

Figure 1: Multi-step synthesis of this compound.

Pathway B: Optimized One-Pot Process

An improved and more efficient approach involves a "one-pot" or "telescoped" process.[2] This method streamlines the synthesis by minimizing intermediate workups and purifications, leading to a more cost-effective and scalable process. The key steps include nucleophilic aromatic substitution, Grignard reaction, reduction, and resolution.

Figure 2: Optimized one-pot synthesis pathway.

Experimental Protocols

The following are representative experimental protocols derived from the available literature.

Pathway A: Multi-step Synthesis

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-methylbutan-1-one

-

Grignard Reaction: To a solution of o-fluorobenzaldehyde in anhydrous THF, isobutylmagnesium bromide (1.2 equivalents) is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated to yield 1-(2-fluorophenyl)-3-methylbutan-1-ol.

-

Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl) to afford 1-(2-fluorophenyl)-3-methylbutan-1-one.[1]

Step 2: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

-

A mixture of 1-(2-fluorophenyl)-3-methylbutan-1-one, piperidine (1.5 equivalents), and K₂CO₃ (2.0 equivalents) in a high-boiling solvent like DMSO is heated at reflux until the reaction is complete (monitored by TLC). The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to give the desired ketone.

Step 3: Synthesis of 3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one oxime

-

The ketone is dissolved in ethanol, and hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., pyridine or sodium acetate) are added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the oxime.

Step 4: Synthesis of rac-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

-

Catalytic Hydrogenation: The oxime is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (5-10 mol%) is added. The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to give the racemic amine. This method is reported to provide a high yield of 95.5%.[1]

Step 5: Resolution of the Racemic Amine

-

The racemic amine is dissolved in a mixture of acetone and methanol. A solution of N-acetyl-L-glutamic acid (0.5 equivalents) in the same solvent mixture is added. The mixture is stirred, and the salt of the (S)-amine with N-acetyl-L-glutamic acid precipitates. The solid is collected by filtration and can be recrystallized to improve enantiomeric purity. The free (S)-amine is obtained by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Pathway B: Optimized One-Pot Process

Step 1: Synthesis of 2-(Piperidin-1-yl)benzonitrile

-

2-Chlorobenzonitrile and an excess of piperidine are heated in a sealed vessel at high temperature (e.g., 220-225 °C) under pressure (3-3.5 kg/cm ²) for 6-8 hours.[2] After cooling, the excess piperidine is removed under reduced pressure.

Step 2: One-Pot Grignard Reaction and Reduction

-

The crude 2-(piperidin-1-yl)benzonitrile is dissolved in an anhydrous etheral solvent (e.g., THF). Isobutylmagnesium bromide is added, and the reaction is stirred. Without isolation of the intermediate imine, a reducing agent (e.g., NaBH₄) is added to the reaction mixture to yield the racemic amine.

Step 3: Resolution

-

The resolution of the resulting racemic amine is carried out as described in Pathway A, Step 5.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Pathway | Reagents and Conditions | Reported Yield | Reference |

| Catalytic Hydrogenation of Oxime | A | H₂, Pd/C in Methanol | 95.5% | [1] |

| Resolution of Racemic Amine | A & B | N-acetyl-L-glutamic acid in Acetone/Methanol | ~60% | [2] |

| Overall Yield of (S)-amine from 2-Chlorobenzonitrile (One-Pot) | B | Piperidine, i-BuMgBr, Reduction, Resolution | Not specified directly, but described as an "improved process" | [2] |

Conclusion

The synthesis of this compound can be achieved through multiple pathways. The classical multi-step synthesis starting from o-fluorobenzaldehyde has been improved by the implementation of a high-yielding catalytic hydrogenation step for the reduction of the oxime intermediate. For large-scale production, the optimized one-pot process offers significant advantages in terms of process efficiency and cost-effectiveness. The choice of the synthetic route will depend on factors such as scale, cost of starting materials, and available equipment. Further optimization of reaction conditions and exploration of alternative resolving agents could lead to even more efficient and economical syntheses of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in drug discovery and development. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its suitability as a drug candidate or a synthetic precursor.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.

| Property | Value | Source |

| IUPAC Name | (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | PubChem[1] |

| Molecular Formula | C₁₆H₂₆N₂ | PubChem[1], ChemBK[2] |

| Molecular Weight | 246.39 g/mol | PubChem[1], ChemBK[2] |

| Predicted Boiling Point | 370.5 ± 25.0 °C | ChemBK[2] |

| Predicted pKa | 10.20 ± 0.10 | ChemBK[2] |

| Computed logP (XLogP3) | 3.5 | PubChem[1] |

| Predicted Density | 0.990 ± 0.06 g/cm³ | ChemBK[2] |

| Predicted Flash Point | 164.724 °C | ChemBK[2] |

| Predicted Refractive Index | 1.539 | ChemBK[2] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

-

Data Analysis: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Methodology:

-

Solvents: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7.4, 9), ethanol, and n-octanol.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.

-

The mixture is agitated vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is visually inspected for the presence of undissolved solid.

-

-

Data Analysis: Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the amine functional groups.

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured and recorded after each incremental addition of the titrant.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points may be observed.

logP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (e.g., water).

-

A known volume of the second phase (n-octanol) is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Data Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of pKa by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a key chemical intermediate and a known impurity in the synthesis of the antidiabetic drug, Repaglinide.[1] As such, its synthesis, characterization, and quantification are of significant interest to pharmaceutical scientists and researchers involved in the development and quality control of Repaglinide. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and analytical characterization.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (1S)-3-methyl-1-(2-piperidin-1-yl)phenyl)butan-1-amine[1] |

| CAS Number | 147769-93-5[2] |

| Molecular Formula | C₁₆H₂₆N₂[3] |

| Molecular Weight | 246.39 g/mol [3] |

| Synonyms | Repaglinide Impurity C, (S)-(+)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butylamine[1][4] |

Physicochemical Properties

| Property | Value |

| Appearance | White solid (typical) |

| pKa (Predicted) | 10.20 ± 0.10[4] |

| Boiling Point (Predicted) | 370.5 ± 25.0 °C[4] |

| Flash Point (Predicted) | 164.724 °C[4] |

| Density (Predicted) | 0.990 ± 0.06 g/cm³[4] |

| Refractive Index (Predicted) | 1.539[4] |

Synthesis

The synthesis of this compound is a multi-step process that is crucial for the production of Repaglinide. An efficient, one-pot process has been developed to improve yield and reduce costs.[5] The general synthetic approach involves a sequence of reactions including nucleophilic aromatic substitution (SNAr), Grignard reaction, reduction, and resolution.[5]

Experimental Protocol: Synthesis Overview

A common synthetic route starts from o-fluorobenzaldehyde, which undergoes a Grignard reaction, followed by oxidation, piperidine substitution, oximation, and finally, reduction to yield the target amine.[6] An alternative and often preferred method involves the reaction of 2-(1-piperidinyl)benzonitrile with isobutylmagnesium bromide. The resulting imine is then reduced to the racemic amine, which is subsequently resolved to obtain the desired (S)-enantiomer.

Detailed Steps for a One-Pot Process:

-

Nucleophilic Aromatic Substitution (SNAr): 2-Fluorobenzonitrile is reacted with piperidine to form 2-(piperidin-1-yl)benzonitrile.

-

Grignard Reaction: The 2-(piperidin-1-yl)benzonitrile is then treated with isobutylmagnesium bromide. This reaction forms an intermediate imine.

-

Reduction: The imine is reduced in the same pot using a suitable reducing agent, such as sodium borohydride, to yield racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

-

Resolution: The racemic mixture is resolved using a chiral acid, such as N-acetyl-L-glutamic acid, to selectively crystallize the desired (S)-enantiomer.[7]

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quantification

As a critical intermediate and potential impurity, the accurate analysis of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for its separation and quantification.

Experimental Protocol: HPLC Method

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Repaglinide and its impurities, including the target compound, is as follows:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate). A common mobile phase composition is a 60:40 (v/v) mixture of methanol and 0.1M potassium dihydrogen phosphate buffer with the pH adjusted to 2.5.[9]

-

Detection: UV detection at a wavelength of 235 nm or 241 nm.[8][11]

-

Internal Standard: Nimesulide can be used as an internal standard for quantification.[11]

Quantitative Data

The following table provides an example of typical retention times for Repaglinide and its impurity C under specific HPLC conditions.

| Compound | Retention Time (minutes) |

| Repaglinide | 5.14[9] |

| This compound (Impurity C) | Varies depending on the exact method |

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and should be determined experimentally.

Caption: A standard workflow for the HPLC analysis of the compound.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available on the specific biological activities or signaling pathways associated with this compound. Its primary relevance in the scientific literature is as a chemical intermediate and impurity in the manufacturing of Repaglinide. Further research would be required to elucidate any potential pharmacological or toxicological effects.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its role in the synthesis of Repaglinide. A thorough understanding of its synthesis and analytical chemistry is crucial for ensuring the quality and purity of the final drug product. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Methyl-1-(2-piperidine-1-yl-phenyl)-butylamine [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirt.org [ijirt.org]

- 10. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Determination of repaglinide in pharmaceutical formulations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical properties of chiral N-aryl alpha-amino amines

An In-depth Technical Guide on the Theoretical Properties of Chiral N-Aryl Alpha-Amino Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral N-aryl alpha-amino amines are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in active pharmaceutical ingredients (APIs).[1][2][3] Their stereochemistry plays a crucial role in pharmacological activity, making a deep understanding of their theoretical properties essential for rational drug design.[] This technical guide provides a comprehensive overview of the theoretical underpinnings of these molecules, focusing on conformational analysis, quantum chemical calculations, and chiroptical properties. Furthermore, it summarizes key synthetic strategies and provides detailed experimental protocols for their preparation and characterization, bridging theoretical concepts with practical applications for researchers in the field.

Introduction

Chirality is a fundamental concept in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Chiral amines, and specifically N-aryl alpha-amino amines, are foundational building blocks in over 40% of commercial pharmaceuticals, valued for their ability to form hydrogen bonds and participate in a wide array of biological interactions.[1] The alpha-amino acid scaffold provides a chiral center, and the N-aryl group significantly influences the molecule's electronic properties, conformation, and potential for π-stacking interactions, which are critical for receptor binding.[5]

The development of novel therapeutics increasingly relies on unnatural amino acids (UAAs) to optimize pharmacokinetic and pharmacodynamic profiles.[][6] Theoretical and computational methods are indispensable tools in this process, allowing for the prediction of molecular geometry, stability, and spectroscopic properties before undertaking complex and costly synthesis.[7] This guide delves into these theoretical aspects, providing the necessary framework for scientists to design and develop new chiral N-aryl alpha-amino amine-based drug candidates.

Theoretical Properties

Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For N-aryl alpha-amino amines, conformational analysis aims to identify the most stable spatial arrangements of atoms. The introduction of an alkyl or aryl substituent at the α-position significantly restricts the conformational freedom of the molecule.[8][9]

Computational methods, such as Molecular Mechanics (MM) and quantum chemical calculations, are used to explore the potential energy surface of these molecules.[10] Studies on related structures, like amides of arylmethoxyacetic acids, have shown a preference for specific conformers. For instance, the major conformer often has the C(alpha)-substituent and the C=O group in an antiperiplanar arrangement, with the aryl ring approximately coplanar with the C-alpha-H bond.[10] This contrasts with corresponding esters, which may prefer a synperiplanar conformation.[10] Understanding these preferences is critical for predicting how a molecule will interact with a biological target.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules.[11][12] These calculations can provide valuable quantitative data on molecular geometries, energies, and spectroscopic properties.

Key properties derived from these calculations include:

-

Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles for the most stable conformers.

-

Thermodynamic Properties: Calculation of energies to determine the relative stability of different conformers and predict reaction thermodynamics.

-

Electronic Properties: Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.[7]

-

Spectroscopic Properties: Prediction of NMR shielding tensors and chiroptical properties like Electronic Circular Dichroism (ECD) spectra.[13][14]

A theoretical study on N-substituted amino acid derivatives compared various calculation methods (HF, DFT, MP2) to determine ionization constants (pKa), finding a good correlation between theoretical and experimental values, with the MP2 method showing the best agreement.[11]

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

| Property | Method | Value | Application |

|---|---|---|---|

| Relative Energy | DFT (B3LYP/6-31G**) | Varies (kcal/mol) | Determines the most stable conformer among several possibilities.[15] |

| Ionization Energy (IE) | ΔSCF | Varies (kcal/mol) | Predicts the ease of removing an electron; relates to oxidative potential.[7] |

| Electron Affinity (EA) | ΔSCF | Varies (kcal/mol) | Predicts the ability to accept an electron; relates to reductive potential.[7] |

| Dipole Moment | ab initio / PM3 | Varies (Debye) | Indicates molecular polarity, which influences solubility and intermolecular forces.[7] |

| Rotational Strength (R) | TD-DFT | 10⁻⁴⁰ esu² cm² | Used to simulate ECD spectra for determining absolute configuration.[12] |

Chiroptical Properties

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a primary method for determining the absolute configuration of chiral molecules. Enantiomers exhibit distinct responses to left- and right-circularly polarized light, resulting in mirror-image ECD spectra.[13]

Theoretical calculations play a vital role in interpreting experimental ECD spectra. Time-dependent DFT (TD-DFT) is commonly used to predict the excitation energies and rotational strengths of electronic transitions.[12] By calculating the ECD spectrum for a specific enantiomer (e.g., the R-configuration) and comparing it to the experimental spectrum, the absolute stereochemistry of the synthesized compound can be confidently assigned.[16] For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged spectrum across all significantly populated conformers to achieve an accurate prediction.[13]

Synthesis and Characterization

Synthetic Strategies

The enantioselective synthesis of chiral amines is a well-researched area, with several robust methods available. The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient approaches.[17] Other significant strategies include the arylation or alkylation of glycine derivatives, C-H activation, and various cross-coupling reactions.[3][6][18]

Transition-metal catalysis is central to many of these transformations, utilizing chiral ligands to induce high stereoselectivity.[3][19]

Table 2: Overview of Catalytic Systems for Chiral Amine Synthesis

| Catalyst System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ni-Catalyst | Asymmetric Hydrogenation | Cyclic N-sulfonyl ketimines | 98–99% | 97 to >99% | [20] |

| Rh(I)/Chiral Diphosphine | Asymmetric Hydrogenation | N-acetamidocinnamate derivatives | High | up to 97% | [19] |

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation | N-alkyl α-aryl furan-containing imines | High | up to 90% | [17] |

| Cu/Chiral Spiro Bisoxazoline | N-H Insertion | α-diazoesters and Amines | High | Excellent | [21] |

| Pd/Brønsted Acid | Transfer Hydrogenation | Cyclic Imines | High | 86–95% | [17] |

| Bi(V) Reagent | Arylation/SN2-Displacement | α-keto esters and Anilines | High | N/A (diastereoselective) | [22] |

| Ir-Photocatalyst | Photoredox α-Vinylation | N-aryl tertiary amines | 64–98% | N/A (E:Z ratio) |[23][24] |

Experimental Protocols

This protocol is adapted from methodologies described for the photoredox-mediated coupling of N-aryl amines with vinyl sulfones.[23][24]

Materials:

-

N-aryl tertiary amine (e.g., N-phenylpyrrolidine) (1.0 equiv)

-

Vinyl sulfone (1.5 equiv)

-

Photocatalyst: Ir(ppy)₂(dtbbpy)PF₆ (1 mol%)

-

Base: CsOAc (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE), degassed

-

26W Compact Fluorescent Lamp (CFL)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the N-aryl tertiary amine, vinyl sulfone, Ir(ppy)₂(dtbbpy)PF₆, and CsOAc.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed DCE via syringe to achieve the desired concentration (e.g., 0.1 M).

-

Seal the vial and place it approximately 5 cm from the 26W CFL bulb. Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired allylic amine.

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. Determine the E:Z ratio via ¹H NMR analysis.[23]

This is a general procedure for analyzing the enantiomeric composition of the synthesized chiral amine.[25][26]

Materials:

-

Synthesized chiral amine sample

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of the amine sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

-

Prepare a racemic standard of the same amine if available, or use the synthesized (enantioenriched) sample directly.

-

Set up the HPLC system with the appropriate chiral column.

-

Establish an isocratic mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min). The exact mobile phase composition must be optimized for the specific compound to achieve baseline separation of the enantiomers.

-

Set the UV detector to a wavelength where the analyte has strong absorbance.

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Record the chromatogram, identifying the retention times for both enantiomers.

-

Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualization of Workflows

General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral N-aryl alpha-amino amine.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cdn.wou.edu [cdn.wou.edu]

- 6. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 9. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chiroptical Properties of Amino Acids: A Density Functional Theory Study [mdpi.com]

- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 22. Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Spectroscopic and Structural Characterization of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

The fundamental properties of the target compound are well-established.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine | [3] |

| CAS Number | 147769-93-5 | [4][5] |

| Molecular Formula | C₁₆H₂₆N₂ | [3][4][6] |

| Molecular Weight | 246.39 g/mol | [3][6] |

| Structure | ||

| Chemical structure of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the chemical structure of this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.5 | Multiplet | 4H | Ar-H |

| ~ 4.0 - 4.2 | Triplet | 1H | CH -NH₂ |

| ~ 2.8 - 3.0 | Multiplet | 4H | N-CH ₂ (piperidine, equatorial) |

| ~ 1.8 - 2.0 | Multiplet | 1H | CH (CH₃)₂ |

| ~ 1.5 - 1.7 | Multiplet | 8H | -CH ₂- (piperidine), CH ₂-CH, NH ₂ |

| ~ 0.9 | Doublet | 6H | -CH(CH ₃)₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C -N (aromatic) |

| ~ 135 - 140 | Quaternary C (aromatic) |

| ~ 125 - 130 | C -H (aromatic) |

| ~ 55 - 60 | C H-NH₂ |

| ~ 50 - 55 | N-C H₂ (piperidine) |

| ~ 45 - 50 | C H₂-CH |

| ~ 25 - 30 | C H₂ (piperidine) |

| ~ 20 - 25 | C H(CH₃)₂ |

| ~ 20 - 25 | -CH(C H₃)₂ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 246.21 | [M]⁺, Molecular Ion |

| 231.19 | [M - CH₃]⁺ |

| 203.18 | [M - C₃H₇]⁺ |

| 162.13 | [M - C₅H₁₀N]⁺ |

| 84.08 | [C₅H₁₀N]⁺ (piperidine fragment) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching (primary amine) |

| 3010 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Strong | Aliphatic C-H stretching |

| 1580 - 1620 | Medium | N-H bending (scissoring) |

| 1450 - 1500 | Medium | Aromatic C=C stretching |

| 1250 - 1350 | Strong | C-N stretching |

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation : For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI, a volatile sample is introduced directly into the source.

-

Data Acquisition : The mass spectrometer is operated in positive ion mode to detect the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a pharmaceutical intermediate.

References

- 1. This compound (S)-2-acetamidopentanedioate | 219921-94-5 | Benchchem [benchchem.com]

- 2. CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]

- 3. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (S)-3-Methyl-1-(2-piperidine-1-yl-phenyl)-butylamine [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

Preliminary Investigation of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The primary focus of existing literature on this compound is its crucial role as a key intermediate in the synthesis of Repaglinide, an anti-diabetic medication.[1][2] As such, there is a significant lack of publicly available data concerning the independent pharmacological activities, mechanisms of action, and specific biological signaling pathways of this compound as a standalone chemical entity. This guide summarizes the available chemical data and synthesis protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | [3] |

| Molecular Formula | C₁₆H₂₆N₂ | [3][4] |

| Molecular Weight | 246.39 g/mol | [3] |

| CAS Number | 147769-93-5 | [3][5][6] |

| Synonyms | Repaglinide Impurity C, (+)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine | [3] |

| Predicted Boiling Point | 370.5 ± 25.0 °C | [6] |

| Predicted Density | 0.990 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 10.20 ± 0.10 | [6] |

| SMILES | CC(C)C--INVALID-LINK--N | [3] |

| InChI Key | CARYLRSDNWJCJV-HNNXBMFYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-documented process due to its industrial relevance. An improved one-pot process has been developed to enhance efficiency and yield.[1]

General Experimental Protocol Outline:

The synthesis generally proceeds through a multi-step route, which has been optimized to be performed as a "one-pot" or "telescoped" process to improve efficiency.[1] The key steps are:

-

Nucleophilic Aromatic Substitution (SNAAr): A starting material, such as o-fluorobenzonitrile, undergoes substitution with piperidine.

-

Grignard Reaction: The resulting nitrile is treated with isobutylmagnesium bromide to form an imine intermediate after workup.

-

Reduction: The imine is reduced to the corresponding racemic amine, (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. A reported method for a similar synthesis pathway utilizes catalytic hydrogenation, which offers high yield (95.5%) and is environmentally friendly.[2]

-

Resolution: The racemic mixture is resolved using a chiral acid, such as L-N-acetyl glutamic acid, to selectively crystallize the desired (S)-enantiomer.[7][8]

-

Racemization: The undesired R-(−)-1 enantiomer can be racemized and recycled to improve the overall process yield and cost-effectiveness.[1]

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis and resolution of the target compound.

Biological Context and Role in Drug Development

The sole documented role of this compound in drug development is as a precursor to Repaglinide .[1][2] The primary amine of the (S)-enantiomer is essential for the final coupling step with a substituted benzoic acid derivative to form the active pharmaceutical ingredient.

Logical Relationship Diagram:

Caption: Role of the compound as a key intermediate in the synthesis of Repaglinide.

Signaling Pathways and Pharmacological Activity

A thorough search of scientific literature and databases reveals no studies investigating the direct biological effects or pharmacological profile of this compound. Consequently, there is no information on any signaling pathways it may modulate, and a corresponding diagram cannot be provided. Its biological relevance is currently defined by its incorporation into the final Repaglinide structure.

Conclusion

This compound is a chiral amine whose scientific and industrial importance is currently confined to its role as a key intermediate in the synthesis of the anti-diabetic drug Repaglinide. While its chemical properties and synthesis are well-established, there is a clear knowledge gap regarding its intrinsic bioactivity. For professionals in drug development, its value lies in its utility as a synthetic building block. Future research could explore whether this molecule possesses any independent pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (S)-3-Methyl-1-(2-piperidine-1-yl-phenyl)-butylamine [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate | C23H37N3O5 | CID 56965742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a crucial chiral intermediate in the synthesis of the antidiabetic drug Repaglinide. The stereochemistry of this amine is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the predominant method for obtaining the enantiomerically pure (S)-isomer: the synthesis of the racemic amine followed by classical chemical resolution. Detailed experimental protocols for the synthesis of the racemic precursor and its subsequent resolution are presented, along with methods for determining enantiomeric purity.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity of many drugs is highly dependent on their stereochemistry. This compound serves as a key building block for Repaglinide, a fast-acting oral hypoglycemic agent. While various asymmetric synthesis strategies exist for chiral amines, the most established and industrially viable method for this specific compound involves the resolution of a racemic mixture. This guide will detail this well-established pathway.

Synthesis of Racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

The synthesis of the racemic amine is typically achieved in a two-step process starting from 2-(piperidin-1-yl)benzonitrile. The first step involves a Grignard reaction to introduce the isobutyl group, followed by the reduction of the resulting imine to the desired primary amine.[1][2]

Experimental Protocol: Synthesis of Racemic Amine

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent (isobutylmagnesium bromide).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 2-(piperidin-1-yl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Reduction of the Imine

-

Dissolve the crude imine from the previous step in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 - 2.0 equivalents), portion-wise to the solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. The crude product can be purified by column chromatography if necessary.

Diagram of the Synthesis of the Racemic Amine

Caption: Synthetic pathway to racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Enantioselective Resolution of the Racemic Amine

The separation of the two enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Due to differences in their physical properties, such as solubility, one diastereomeric salt can be selectively crystallized from a suitable solvent. The desired enantiomer is then liberated from the purified diastereomeric salt. A common and effective resolving agent for amines is tartaric acid or its derivatives.[3][4]

Experimental Protocol: Classical Resolution

-

Salt Formation:

-

Dissolve the racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents, as tartaric acid is a diacid), in the same solvent, warming gently if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

-

The formation of the diastereomeric salts may cause a precipitate to form. The mixture can be heated to obtain a clear solution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For many amine resolutions with tartaric acid, the salt of the (S)-amine is less soluble.

-

To maximize the yield of the crystals, the flask can be stored at a lower temperature (e.g., in a refrigerator) for several hours or overnight.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a base, such as a 2M sodium hydroxide solution, dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

-

Workflow for the Classical Resolution of the Racemic Amine

Caption: Workflow for the resolution of racemic 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Quantitative Data Summary

The efficiency of the resolution process is evaluated based on the yield and the enantiomeric excess of the desired (S)-enantiomer. The following table provides a template for recording and comparing quantitative data from the resolution process. Actual values will vary depending on the specific conditions and scale of the reaction.

| Parameter | Value | Method of Determination |

| Yield of Racemic Amine | e.g., 85% | Gravimetric |

| Yield of Diastereomeric Salt | e.g., 40% (based on racemic amine) | Gravimetric |

| Yield of (S)-Amine | e.g., 35% (based on racemic amine) | Gravimetric |

| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |

| Specific Rotation [α]D | e.g., +X° (c=1, solvent) | Polarimetry |

Conclusion

The enantioselective synthesis of this compound is most practically and economically achieved through the resolution of the corresponding racemic amine. This technical guide has provided a detailed protocol for the synthesis of the racemic precursor via a Grignard reaction and subsequent reduction, followed by a classical resolution procedure using a chiral resolving agent such as tartaric acid. Careful execution of the fractional crystallization and subsequent liberation of the free amine can provide the desired (S)-enantiomer with high enantiomeric purity, which is essential for its use in the synthesis of Repaglinide. The analytical determination of enantiomeric excess by chiral HPLC is a critical final step to ensure the quality of the chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, a key chiral intermediate in the production of the antidiabetic drug Repaglinide. The synthesis is a multi-step process commencing with the nucleophilic aromatic substitution of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction with isobutylmagnesium bromide to form a racemic ketone. Subsequent reduction of the ketone yields the racemic amine, which is then resolved using a chiral resolving agent, N-acetyl-L-glutamic acid, to isolate the desired (S)-enantiomer. This protocol offers two alternative methods for the reduction step: a sodium borohydride reduction and a more environmentally benign catalytic hydrogenation.

Introduction

This compound is a critical building block in the convergent synthesis of Repaglinide, a potent oral medication for the management of type 2 diabetes mellitus. The stereochemistry of this amine is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient synthesis, coupled with a high-yielding chiral resolution, is of significant interest to the pharmaceutical industry. The synthetic pathway described herein is designed to be scalable and provides a clear route to obtaining the enantiomerically pure intermediate.

Data Presentation

Table 1: Summary of Intermediates and Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |

| 2-(piperidin-1-yl)benzonitrile |  | C₁₂H₁₄N₂ | 186.25 | Not specified |

| 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one |  | C₁₆H₂₃NO | 245.36 | Not specified |

| (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine |  | C₁₆H₂₆N₂ | 246.40 | Not specified |

| This compound |  | C₁₆H₂₆N₂ | 246.40 | Not specified |

Table 2: Optimized Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nucleophilic Substitution | 2-fluorobenzonitrile, Piperidine | DMSO | 120 | 4-6 | >95 |

| 2 | Grignard Reaction | Isobutylmagnesium bromide | Toluene:THF (4:1) | 98-102 | 14-16 | ~90 |

| 3a | NaBH₄ Reduction | Sodium borohydride | Methanol | 0-5 | 2-3 | High |

| 3b | Catalytic Hydrogenation | Raney-Ni, H₂ | Methanol | Room Temp. | 4-6 | up to 95.5[1] |

| 4 | Chiral Resolution | N-acetyl-L-glutamic acid | Acetone:Water (15:1) | Room Temp. | 3 | ~75 (of S-isomer) |

Experimental Protocols

Step 1: Synthesis of 2-(piperidin-1-yl)benzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add piperidine (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(piperidin-1-yl)benzonitrile.

Step 2: Synthesis of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), prepare isobutylmagnesium bromide (5.0 eq) from isobutyl bromide and magnesium turnings in a mixture of toluene and tetrahydrofuran (THF) (4:1 v/v).

-

Reaction Setup: To the freshly prepared Grignard reagent, add a solution of 2-(piperidin-1-yl)benzonitrile (1.0 eq) in toluene.

-

Reaction: Heat the reaction mixture to reflux (98-102 °C) for 14-16 hours.

-

Work-up: Cool the reaction mixture to 0-5 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic ketone, which can be used in the next step without further purification.

Step 3: Synthesis of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Method A: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve the crude ketone from Step 2 (1.0 eq) in methanol in a round-bottom flask and cool to 0-5 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the racemic amine.

Method B: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve the crude ketone (1.0 eq) in methanol.

-

Catalyst Addition: Add Raney-Nickel (catalytic amount) to the solution.

-

Reaction: Hydrogenate the mixture under a hydrogen atmosphere (typically 2-3 atm) at room temperature for 4-6 hours.

-

Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the racemic amine.[1]

Step 4: Chiral Resolution of (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a mixture of acetone and water (approximately 15:1 v/v). To this solution, add a solution of N-acetyl-L-glutamic acid (0.5 eq) in the same solvent system.

-

Crystallization: Stir the mixture at room temperature for 3 hours to allow for the selective crystallization of the diastereomeric salt of the (S)-amine.

-

Isolation: Filter the precipitated solid and wash with cold acetone.

-

Liberation of the Free Amine: Suspend the collected salt in water and basify with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH of >10.

-

Extraction and Purification: Extract the free (S)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically pure this compound. The undesired (R)-enantiomer remains in the mother liquor from the crystallization step.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in Asymmetric Catalysis

Disclaimer: The following application notes and protocols are presented as a theoretical exploration of the potential use of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine in asymmetric catalysis. To date, the scientific literature primarily documents this compound as a key intermediate in the synthesis of the anti-diabetic drug Repaglinide. Its application as a catalyst in asymmetric synthesis has not been reported. The information provided below is based on the well-established catalytic activity of structurally similar chiral 1,2-diamines and should be considered hypothetical.

Introduction

This compound is a chiral diamine that holds potential as a ligand or organocatalyst in asymmetric synthesis. Its structure, featuring a C2-unsymmetrical backbone with both a primary and a tertiary amine, suggests possible applications in a range of catalytic transformations. Chiral diamines are a well-established class of privileged ligands and organocatalysts, effective in numerous enantioselective reactions due to their ability to form stable chelate complexes with metal centers or to activate substrates through the formation of chiral intermediates.

This document outlines potential applications of this compound in two key areas of asymmetric catalysis: as a ligand in transition metal-catalyzed asymmetric transfer hydrogenation and as an organocatalyst in asymmetric Michael additions.

Potential Application as a Ligand in Asymmetric Transfer Hydrogenation of Ketones

Chiral diamines are widely used as ligands for ruthenium and other transition metals in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. The diamine ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the hydride transfer from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Hypothetical Performance Data

The following table summarizes the hypothetical performance of this compound (L*) as a ligand in the asymmetric transfer hydrogenation of various ketones.

| Entry | Ketone Substrate | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / L | 100:1 | 12 | >95 | 92 |

| 2 | 1-Tetralone | [RuCl₂(p-cymene)]₂ / L | 100:1 | 18 | >95 | 95 |

| 3 | Propiophenone | [RuCl₂(p-cymene)]₂ / L | 100:1 | 16 | 93 | 89 |

| 4 | 2-Acetylpyridine | [RuCl₂(p-cymene)]₂ / L | 100:1 | 24 | 90 | 85 |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound (L*)

-

Acetophenone

-

Formic acid/triethylamine (5:2 azeotropic mixture)

-

Anhydrous isopropanol (i-PrOH)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-